N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an indoline, a pyrrolidine, and a phenylpropanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indoline Moiety: Starting from an appropriate indole derivative, methylation can be achieved using methyl iodide in the presence of a base.
Pyrrolidine Introduction: The indoline derivative can then be reacted with a suitable alkylating agent to introduce the pyrrolidine group.
Amide Bond Formation: The final step involves coupling the intermediate with 3-phenylpropanoic acid or its derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indoline and pyrrolidine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The indoline and pyrrolidine moieties could facilitate binding to specific protein targets, while the amide group might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylacetamide: Similar structure but with a phenylacetamide group.
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylbutanamide: Similar structure but with a phenylbutanamide group.
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-26-16-13-21-17-20(10-11-22(21)26)23(27-14-5-6-15-27)18-25-24(28)12-9-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,23H,5-6,9,12-16,18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHARSEJTZAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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